molecular formula C18H27N3O3 B7152342 N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7152342
M. Wt: 333.4 g/mol
InChI Key: BTOAIIVKECMITF-UHFFFAOYSA-N
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Description

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylcarbamoyl group attached to a phenyl ring, which is further connected to a 1,4-oxazepane ring substituted with a carboxamide group

Properties

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-11-21(8-9-24-12-13)17(23)19-15-7-5-6-14(10-15)16(22)20-18(2,3)4/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOAIIVKECMITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCOC1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the 3-(tert-butylcarbamoyl)phenyl intermediate, which is then reacted with a suitable oxazepane derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide
  • tert-Butylamine
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

N-[3-(tert-butylcarbamoyl)phenyl]-6-methyl-1,4-oxazepane-4-carboxamide is unique due to its specific structural features, such as the combination of a tert-butylcarbamoyl group with a 1,4-oxazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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